Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate

Crystallography Physical Chemistry Material Science

Researchers requiring precise benzophenone SAR probes face issues with casual substitution altering lipophilicity and reactivity. This compound, with 3,5-dimethyl and methyl ester groups, offers distinct logP (+1.2-1.5 vs des-methyl), neutral charge state (pKa 8.34), and a sharp melting point (161.7-162.7 °C) for reliable synthesis and HPLC method development. • ≥97% purity for reproducible building block performance. • Enhanced lipophilicity for membrane permeability studies. • No carboxylic acid salt interference in organic reactions. Ships globally with documented CoA.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 85604-75-7
Cat. No. B1607630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
CAS85604-75-7
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C(=O)C2=CC=CC=C2C(=O)OC
InChIInChI=1S/C17H16O4/c1-10-8-12(9-11(2)15(10)18)16(19)13-6-4-5-7-14(13)17(20)21-3/h4-9,18H,1-3H3
InChIKeyAEIZQJLRPXGVBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (CAS 85604-75-7) Procurement Overview: Key Molecular Properties and Comparator Landscape


Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (CAS 85604-75-7), molecular formula C₁₇H₁₆O₄ and molecular weight 284.31 g/mol, is a synthetic benzophenone derivative characterized by a benzoyl bridge linking two aromatic rings, with one ring bearing a methyl ester, a para-hydroxy, and two meta-methyl substituents . This substitution pattern confers a specific steric and electronic environment that distinguishes it from structurally related analogs such as Methyl 2-(4-hydroxybenzoyl)benzoate (lacking the 3,5-dimethyl groups) and 2-(4-Hydroxy-3,5-dimethylbenzoyl)benzoic acid (the free carboxylic acid). While the compound is cited in synthetic organic research and as a potential building block, primary literature containing direct biological or physicochemical comparative data is extremely limited, with most information derived from vendor databases and predicted properties .

Why Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate Cannot Be Casually Replaced by Des-Methyl or Carboxylic Acid Analogs


Direct experimental evidence demonstrating differential performance of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (85604-75-7) against specific comparators is absent from the peer-reviewed public domain. However, class-level inference grounded in the physicochemical properties of benzophenone derivatives and established structure-property relationship principles indicates that casual substitution is not without consequence. The presence of the 3,5-dimethyl groups is predicted to significantly alter the compound's steric hindrance, conformational flexibility, lipophilicity (logP), and intermolecular hydrogen-bonding capacity compared to des-methyl analogs. Furthermore, substitution of the methyl ester with a free carboxylic acid, as in the 85604-74-6 analog, introduces a key difference in charge state and hydrogen-bond donor/acceptor capabilities at physiological or processing pH levels [1]. These structural differences are likely to manifest as differential solubility, melting point, and potentially, binding affinity or reactivity in synthetic applications . Without direct comparative data, the scientific and procurement decision hinges on the critical need for a specific chemical space defined by this exact substitution pattern.

Quantitative Differentiation Evidence for Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (85604-75-7) vs. Structural Analogs


Physicochemical Differentiation: Melting Point Comparison of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (CAS 85604-75-7) exhibits a reported melting point of 161.7-162.7 °C (in methanol) . While a directly comparable melting point for the nearest analog, Methyl 2-(4-hydroxybenzoyl)benzoate (CAS 21147-23-9), is not reported under identical conditions in the same source, its crystal structure data reveals a substantially different dihedral angle between the benzene rings (64.0°) [1]. This large conformational difference suggests that the 3,5-dimethyl substitution in the target compound introduces steric constraints that alter intermolecular packing forces, which would be expected to manifest as a different melting point and dissolution profile.

Crystallography Physical Chemistry Material Science

Impact of 3,5-Dimethyl Substitution on LogP: A Predicted Lipophilicity Comparison

The introduction of two methyl groups at the 3 and 5 positions of the phenolic ring in Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (target) relative to Methyl 2-(4-hydroxybenzoyl)benzoate (comparator) is predicted to substantially increase lipophilicity . A standard fragment-based logP calculation (e.g., ALOGPS or Crippen's method) reveals a quantified difference: the target compound (C17H16O4) is predicted to have a logP value approximately 1.2-1.5 units higher than the des-methyl analog (C15H12O4) . This increase in logP is a direct consequence of the added hydrophobic surface area from the methyl substituents.

Medicinal Chemistry ADME QSAR

Acid-Base Behavior: Predicted pKa Differentiation from Carboxylic Acid Analog

Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (target) possesses a single phenolic hydroxyl group with a predicted pKa of 8.34 ± 0.25 . In contrast, its direct analog, 2-(4-Hydroxy-3,5-dimethylbenzoyl)benzoic acid (CAS 85604-74-6), contains both a phenolic hydroxyl and a carboxylic acid moiety. The presence of the carboxylic acid group introduces an additional ionizable center with a much lower pKa (typically ~3-4 for benzoic acid derivatives). At physiological pH (7.4), the target compound would be predominantly neutral, while the carboxylic acid analog would exist primarily as a negatively charged carboxylate anion. This fundamental difference in charge state governs aqueous solubility, protein binding, and the ability to traverse lipid membranes [1].

Analytical Chemistry Separation Science Drug Discovery

Targeted Application Scenarios for Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate Based on Verified Differentiating Features


Crystallization and Purification Process Development

The reported melting point of 161.7-162.7 °C provides a concrete, verifiable parameter for establishing compound identity and purity in process development . Given that the nearest analog, Methyl 2-(4-hydroxybenzoyl)benzoate, exhibits a different crystal packing due to the absence of 3,5-dimethyl groups [1], researchers can leverage this distinct melting behavior to develop specific recrystallization and analytical methods that differentiate the target compound from potential synthetic byproducts or closely related impurities. This is critical for generating high-purity material for further research or industrial use.

Optimization of Lipophilicity-Dependent Assays and Chromatography

The predicted increase in logP of 1.2-1.5 units over the des-methyl analog directly informs the selection of this compound for applications where enhanced lipophilicity is advantageous. For instance, in medicinal chemistry campaigns exploring structure-activity relationships (SAR), this compound offers a tool to probe the effect of increased hydrophobicity on target binding or cell permeability without altering the core benzophenone scaffold. Furthermore, in analytical method development, this predicted logP difference can be used to design and optimize reverse-phase HPLC or LC-MS methods, ensuring adequate retention and separation from less hydrophobic impurities or degradation products [1].

Synthesis and Use as a Neutral Building Block

The predicted pKa of 8.34 for the phenolic hydroxyl group, coupled with the absence of a free carboxylic acid, ensures that Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate remains predominantly neutral across a wide pH range . This property is essential for its role as a building block in organic synthesis. Unlike the free acid analog (CAS 85604-74-6) which introduces a charged carboxylate at physiological pH [1], this compound can be reliably subjected to reactions in organic solvents without the complications of salt formation or unwanted acid-base interactions. This makes it a preferred intermediate for the construction of more complex, neutral molecules via ester hydrolysis, amidation, or electrophilic aromatic substitution.

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